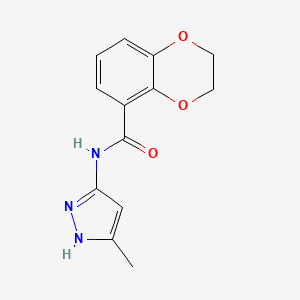![molecular formula C13H19N5 B7577262 5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)
5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the triazolopyrimidine family and has been found to have interesting biochemical and physiological effects.
Applications De Recherche Scientifique
5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has been found to have potent antiviral and anticancer properties. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or viruses. It may also have an effect on the immune system, helping to boost the body's natural defenses against disease.
Biochemical and Physiological Effects
Studies have shown that 5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has a number of interesting biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unharmed. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of a variety of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potent activity against cancer cells and viruses. This makes it a useful tool for researchers studying these diseases. However, there are also some limitations to its use, such as the fact that it is a complex compound that can be difficult to synthesize and purify.
Orientations Futures
There are many potential future directions for research on 5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. One area of interest is in the development of new anticancer drugs based on this compound. Another potential direction is in the study of its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, researchers may investigate the compound's potential as an analgesic or anti-inflammatory agent, or its use in the treatment of viral infections such as COVID-19.
Conclusion
In conclusion, 5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a complex compound that has been the subject of scientific research due to its potential applications in various fields. Its potent activity against cancer cells and viruses makes it a useful tool for researchers studying these diseases, and its potential as an analgesic or anti-inflammatory agent, or its use in the treatment of viral infections, makes it an area of interest for future research. However, more research is needed to fully understand its mechanism of action and to develop new drugs based on this compound.
Méthodes De Synthèse
The synthesis of 5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with 1-methylcyclopentylmethylamine in the presence of a suitable catalyst. The resulting product is then treated with a reducing agent to obtain the final compound.
Propriétés
IUPAC Name |
5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-10-7-11(18-12(17-10)15-9-16-18)14-8-13(2)5-3-4-6-13/h7,9,14H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAZAJSAELCNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC3(CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577189.png)
![3-[2-(Oxane-4-carbonylamino)ethyl]benzoic acid](/img/structure/B7577197.png)
![N-[(2,5-difluorophenyl)methyl]thian-3-amine](/img/structure/B7577204.png)
![3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7577205.png)

![N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577230.png)
![[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B7577233.png)
![3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7577236.png)
![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![3-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577248.png)
![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)

